molecular formula C19H20O4 B092008 Nordentatin CAS No. 17820-07-4

Nordentatin

Cat. No. B092008
CAS RN: 17820-07-4
M. Wt: 312.4 g/mol
InChI Key: FREXEHTVBRSRGJ-UHFFFAOYSA-N
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Description

Nordentatin is a natural compound that has been found to possess significant biological activity. It is a member of the norditerpenoid family of compounds, which are known for their diverse range of biological activities. This compound has been the subject of extensive scientific research, and its potential applications in various fields have been explored.

Scientific Research Applications

  • Inhibition of Neuroblastoma Cell Proliferation and Migration : Nordentatin exhibits inhibitory activity on the proliferation and migration of human neuroblastoma cells. It induces cell cytotoxicity and inhibits proliferation by affecting the GSK-3 pathway, leading to apoptosis and inhibition of migratory proteins (Boonyarat et al., 2022).

  • α-Glucosidase Inhibition and Anticancer Activities : Derivatives of this compound have been evaluated for α-glucosidase inhibition and anticancer activities. Some derivatives show higher inhibitory activity for α-glucosidase and exhibit cytotoxicity against cervical and breast cancer cell lines (Thant et al., 2020).

  • In Silico Prediction as Anticancer Agent Inhibitors : Computational techniques predict the binding of this compound derivatives with target proteins from the expression of the PDE4B gene. These derivatives could potentially inhibit the cAMP pathway, a target for anti-cancer drugs (Abdjan et al., 2020).

  • Antioxidant and Anti-α-amylase Activities : this compound, isolated from Clausena indica roots, exhibits strong antiradical activities and moderate pancreatic elastase inhibition, suggesting its potential for development as an antidiabetic and anti-aging agent (Quan et al., 2019).

  • Interaction with Anti-apoptotic Protein Survivin : Molecular docking analyses indicate that this compound binds with survivin, an inhibitor of apoptosis protein, suggesting that it can act as a ligand inhibitor of survivin. This warrants further in vitro and in vivo validation (Afriza et al., 2018).

  • Inhibition of Blood Platelet Aggregation : this compound isolated from Clausena dentata shows significant antiplatelet aggregation activity, indicating its potential use in preventing thrombotic diseases (Maduram & Kamaraj, 2019).

  • Antiviral and Cytotoxic Activities : this compound exhibits suppression of hepatitis B virus surface antigen and shows cytotoxic activity against various human cancer cell lines, suggesting its utility in antiviral and anticancer therapies (Su et al., 2009).

  • Quantification in Traditional Medicine : A study on Clausena excavata, used in traditional medicine, developed a method to quantify bioactive pyranocoumarins including this compound, highlighting its medicinal value (Sakarat et al., 2021).

Mechanism of Action

Target of Action

Nordentatin, a member of the coumarin family with the chemical formula C19H20O4, primarily targets human α-1 acid glycoprotein (AGP) and human colorectal cancer HCT-116 cells . AGP, composed of eight anti-parallel β-sheets, exhibits potential binding affinities to various endogenous and exogenous ligands . In addition, this compound has been predicted to interact with the target protein from the expression of the PDE4B gene, which plays a crucial role in the cAMP pathway .

Mode of Action

this compound interacts with AGP through spontaneous hydrophobic interactions, resulting in the quenching of AGP’s fluorescence upon binding . This interaction has a binding constant value (Kb) of 10^4 M^-1, indicating a strong affinity . Furthermore, this compound has been predicted to bind with the target protein from the PDE4B gene expression, inhibiting the cAMP pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP pathway . This pathway is a crucial target of anti-cancer drugs as it is responsible for uncontrolled cell division in cancer . This compound’s inhibition of this pathway has been predicted based on its interaction with the target protein from the PDE4B gene expression .

Pharmacokinetics

The plasma protein binding of therapeutic bioactive materials, including anti-cancer compounds like this compound, plays a significant role in their pharmacokinetics and pharmacodynamics . The interaction of this compound with AGP, a plasma protein, suggests its potential impact on the drug’s bioavailability .

Result of Action

this compound exhibits a good inhibitory effect on the growth of HCT-116 cells by increasing intracellular ROS and [Ca2+] levels, significantly inducing a decrease in MMP . Furthermore, this compound stimulates cell apoptosis through the overexpression of P53, Bax/Bcl-2, cytochrome c, caspase-9, and caspase-3 mRNA . In neuroblastoma cells (SH-SY5Y), this compound inhibits cell proliferation and migration through the regulation of the GSK-3 pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the interaction of this compound with plasma proteins can be affected by the physiological conditions of the body . Moreover, the computational prediction of this compound’s interaction with the target protein from the PDE4B gene expression suggests that the cellular environment can also influence its action .

Future Directions

Nordentatin could be considered in the future as a lead for further drug synthesis or, due to it being a medicinal plant constituent, as a chemopreventive agent . It has demonstrated promising inhibitory effects on the cellular growth of HCT-116 cells , suggesting potential applications in cancer treatment.

properties

IUPAC Name

5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-6-18(2,3)14-15(21)11-9-10-19(4,5)23-16(11)12-7-8-13(20)22-17(12)14/h6-10,21H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREXEHTVBRSRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C3=C(C(=C2O)C(C)(C)C=C)OC(=O)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170440
Record name Nordentatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17820-07-4
Record name Nordentatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017820074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nordentatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17820-07-4
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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